o-Tolyl acetate

Description

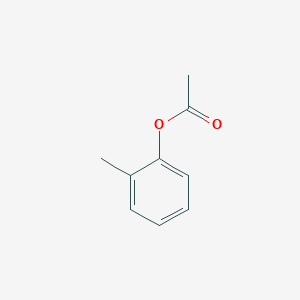

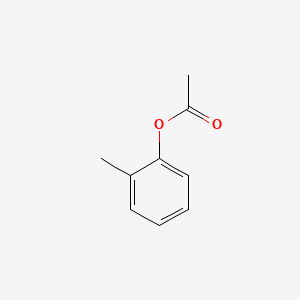

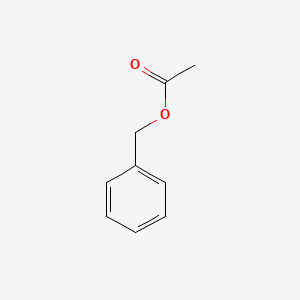

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZORBZSQRUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060201 | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.053 | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

533-18-6, 1333-46-6 | |

| Record name | 2-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physicochemical Properties of o-Tolyl Acetate

Abstract

o-Tolyl acetate (IUPAC name: 2-methylphenyl acetate), a key aromatic ester, finds significant application in the flavor and fragrance industries and serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, tailored for researchers, scientists, and professionals in drug development. The document elucidates the causal relationships behind its chemical behavior, details validated protocols for its synthesis, and outlines essential safety and handling procedures. All data is supported by authoritative references to ensure scientific integrity and trustworthiness.

Molecular Identity and Structure

o-Tolyl acetate, also known as o-cresyl acetate, is the ester formed from o-cresol and acetic acid. Its identity is unequivocally established by its CAS number and distinct molecular structure.

-

Synonyms: o-Cresyl acetate, 2-Methylphenyl acetate, Acetic acid o-tolyl ester, 2-Acetoxytoluene[1][3]

-

Molecular Weight: 150.17 g/mol [1]

The molecule consists of an acetate group attached via an ester linkage to the phenolic oxygen of o-cresol. The presence of the ortho-methyl group on the benzene ring sterically influences the reactivity and physical properties of the ester.

Caption: Molecular Structure of o-Tolyl Acetate (CAS 533-18-6).

Physicochemical Properties

The physical state and solubility of o-tolyl acetate are dictated by its molecular weight and the balance between its polar ester group and nonpolar aromatic ring. These properties are critical for its application in formulations and for predicting its behavior in various chemical processes.

| Property | Value | Source(s) |

| Physical State | Colorless to almost colorless clear liquid | [1][3][4] |

| Odor Profile | Powerful, fruity, medicinal odor; becomes sweet and floral upon dilution | [4][5] |

| Boiling Point | 208 °C at 760 mmHg | [1][3][6] |

| Density | 1.05 g/cm³ (at 20°C) | [3][6] |

| 1.046 - 1.053 g/mL | [1] | |

| Refractive Index | 1.50 (at 20°C) | [3] |

| 1.497 - 1.503 | [1] | |

| Flash Point | 84 °C (Calculated value) | [3][6] |

| Water Solubility | Insoluble; 1.1 g/L at 25°C | [1][3][4] |

| Solvent Solubility | Soluble in hot water and organic solvents like ethanol | [1][4] |

| Vapor Pressure | No data available | [6] |

| Melting Point | No data available | [6] |

The insolubility in cold water is a direct consequence of the large, nonpolar aromatic ring and methyl group, which dominate the molecule's character over the polar ester functionality. Its miscibility with organic solvents is consistent with the "like dissolves like" principle.[1][4]

Analytical and Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of o-tolyl acetate. The key spectral features align with its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characteristic. The aromatic protons typically appear as a complex multiplet in the range of δ 6.9-7.3 ppm. The methyl group on the benzene ring (Ar-CH₃) resonates as a singlet around δ 2.1-2.2 ppm, while the acetyl methyl group (-COCH₃) appears as a distinct singlet further downfield, around δ 2.2-2.3 ppm.[7]

-

¹³C NMR: The carbon spectrum shows distinct signals for the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ ~120-150 ppm), and the two methyl carbons (δ ~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups.[8]

-

A strong, sharp absorption band is observed around 1760-1770 cm⁻¹ , which is characteristic of the C=O stretch of a phenyl ester. This frequency is higher than that of an alkyl acetate due to the electron-withdrawing nature of the phenyl ring.

-

C-O stretching vibrations are present in the 1100-1300 cm⁻¹ region.

-

C-H stretching from the aromatic ring and methyl groups appears around 2900-3100 cm⁻¹ .

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

The molecular ion peak (M⁺) is observed at m/z = 150 .[7]

-

A prominent fragment is typically seen at m/z = 108 , corresponding to the loss of a ketene molecule (CH₂=C=O, 42 Da), resulting in the formation of an o-cresol radical cation.[7]

-

A base peak may be observed at m/z = 43 , corresponding to the acetyl cation ([CH₃CO]⁺).

Synthesis and Reactivity

o-Tolyl acetate is most commonly synthesized via the esterification of o-cresol. This reaction exemplifies a standard method for forming phenyl esters.

Synthesis Workflow: Fischer Esterification

The esterification is typically achieved by reacting o-cresol with acetic anhydride or acetyl chloride, often in the presence of an acid or base catalyst. The use of acetic anhydride is common in laboratory and industrial settings.

Caption: General workflow for the synthesis of o-tolyl acetate.

Experimental Protocol: Synthesis from o-Cresol

This protocol describes a representative procedure for laboratory-scale synthesis.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-cresol (1.0 eq) and acetic anhydride (1.1 eq).

-

Causality: Using a slight excess of acetic anhydride ensures the complete conversion of the limiting reagent, o-cresol.

-

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Causality: The strong acid protonates the carbonyl oxygen of the acetic anhydride, making it a much more reactive electrophile for the nucleophilic attack by the phenolic oxygen of o-cresol.

-

-

Reaction: Heat the mixture to reflux (approximately 140°C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water to hydrolyze the excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Trustworthiness: This step is self-validating. The organic layer will contain the desired ester, while the aqueous layer will contain acetic acid and the sulfuric acid catalyst.

-

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to remove excess water).

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure o-tolyl acetate.

Applications

The primary application of o-tolyl acetate is as a fragrance and flavoring agent.[1][4] Its unique scent profile makes it a component in various formulations.

-

Flavor Industry: It is used in trace amounts to impart fruity and sweet notes to flavors such as butter, caramel, cherry, and honey.[5]

-

Fragrance Industry: Its sweet, floral, and slightly medicinal aroma is utilized in perfumes and other scented products.[9]

-

Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other specialty chemicals.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.

-

Hazard Classification: o-Tolyl acetate is classified as a Category 4 Combustible Liquid.[6]

-

Handling: Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, open flames, and other ignition sources.[6][10] Use in a well-ventilated area or under a fume hood.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[6][10]

-

Stability: The compound is stable under normal storage conditions.[6] However, as an ester, it can undergo hydrolysis back to o-cresol and acetic acid in the presence of strong acids or bases, or over extended periods with moisture.

References

-

o-Cresyl acetate | C9H10O2 | CID 10778. (n.d.). PubChem, National Institutes of Health. [Link]

-

P-tolyl acetate (CAS N° 140-39-6). (n.d.). ScenTree. [Link]

-

p-Tolyl acetate (140-39-6). (n.d.). ChemSynthesis. [Link]

-

p-Tolyl acetate. (n.d.). SpectraBase. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. [Link]

-

Safety Data Sheet - m-Tolyl acetate. (n.d.). JPharmachem. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. [Link]

Sources

- 1. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. o-Tolyl Acetate | 533-18-6 | TCI AMERICA [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. O-TOLYL ACETATE(533-18-6) 1H NMR spectrum [chemicalbook.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. ScenTree - P-tolyl acetate (CAS N° 140-39-6) [scentree.co]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of o-Tolyl Acetate

Introduction

o-Tolyl acetate, also known by its systematic IUPAC name (2-methylphenyl) acetate and synonyms such as o-cresyl acetate, is an aromatic ester of significant interest in various scientific domains.[1][2] As a key intermediate in organic synthesis and a component in flavoring and fragrance applications, a thorough understanding of its core molecular and physical properties is essential for its effective use in research and development.[3][4] This guide provides an in-depth analysis of the molecular formula and weight of o-tolyl acetate, grounded in authoritative data and validated by standard analytical methodologies. We will explore the theoretical basis of these properties, their experimental verification, and their practical implications in a laboratory setting.

Section 1: Chemical Identity and Molecular Formula

The identity of a chemical compound is fundamentally defined by its structure and elemental composition. o-Tolyl acetate is an ester formed from o-cresol (2-methylphenol) and acetic acid.[4] This structural arrangement dictates its molecular formula and, consequently, its molecular weight.

Chemical Structure and Formula

The molecular structure consists of an acetate group (−O−C(=O)−CH₃) attached to the oxygen atom of an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position). This arrangement is unambiguously represented by the molecular formula:

This formula indicates that each molecule of o-tolyl acetate is composed of:

-

9 Carbon (C) atoms

-

10 Hydrogen (H) atoms

-

2 Oxygen (O) atoms

The relationship between the constituent parts and the final structure can be visualized as follows:

Sources

An In-Depth Technical Guide to the Solubility of o-Tolyl Acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of o-tolyl acetate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical principles governing its solubility, offers a semi-quantitative analysis of its behavior in common solvents, and provides a detailed, field-proven experimental protocol for precise solubility determination.

Introduction: The Significance of o-Tolyl Acetate and Its Solubility

o-Tolyl acetate (2-methylphenyl acetate) is an aromatic ester with applications in the fragrance and flavor industries.[1] Its utility in these and other chemical processes is often contingent on its ability to dissolve in various organic media. A thorough understanding of its solubility is paramount for reaction kinetics, purification processes, and formulation development. In drug development, analogous ester-containing molecules' solubility is a critical determinant of bioavailability and efficacy. This guide, therefore, aims to provide a foundational understanding and practical methodologies for assessing the solubility of o-tolyl acetate, which can be extrapolated to other similar chemical entities.

Physicochemical Properties of o-Tolyl Acetate

A molecule's solubility is intrinsically linked to its structural and electronic properties. The table below summarizes the key physicochemical parameters of o-tolyl acetate.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | ~208 °C | [2] |

| Density | ~1.05 g/cm³ | [2] |

| logP (Octanol-Water Partition Coefficient) | 1.93 | [2] |

| Water Solubility | 1.1 g/L (at 25 °C) | [3] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

The logP value of 1.93 indicates a moderate lipophilicity, suggesting a preference for organic environments over aqueous ones.[2] The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens) and no hydrogen bond donors significantly influences its interaction with protic and aprotic solvents.[4]

Guiding Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The solubility of o-tolyl acetate in an organic solvent is primarily dictated by the following factors:

-

Polarity and Dipole Moment: o-Tolyl acetate is a polar molecule due to the ester group. Solvents with a similar polarity, characterized by their dielectric constant, are generally good candidates for solubilizing it.

-

Hydrogen Bonding: As o-tolyl acetate can only accept hydrogen bonds, its solubility is enhanced in protic solvents that can donate hydrogen bonds (e.g., alcohols).[5] In aprotic polar solvents, dipole-dipole interactions will be the primary driver of solubility.

-

Dispersion Forces (van der Waals forces): The aromatic ring and the methyl group in o-tolyl acetate contribute to its nonpolar character, allowing for favorable van der Waals interactions with nonpolar solvents.

The interplay of these factors determines the extent to which o-tolyl acetate is soluble in a given organic solvent.

Solubility Profile of o-Tolyl Acetate in Common Organic Solvents: A Semi-Quantitative Analysis

The following table provides a semi-quantitative guide to the expected solubility of o-tolyl acetate in various organic solvents, categorized by their chemical class. For definitive quantitative values, the experimental protocol outlined in the subsequent section should be employed.

| Solvent Class | Example Solvents | Dielectric Constant (ε) | Expected Solubility | Rationale |

| Alcohols (Protic, Polar) | Methanol, Ethanol | 32.7, 24.5 | Miscible | The ability of alcohols to act as hydrogen bond donors leads to strong interactions with the ester oxygens of o-tolyl acetate. Their high polarity is also compatible with the polar nature of the solute. |

| Ketones (Aprotic, Polar) | Acetone | 20.7 | Highly Soluble / Miscible | The high polarity and dipole moment of ketones facilitate strong dipole-dipole interactions with o-tolyl acetate. |

| Esters (Aprotic, Polar) | Ethyl Acetate | 6.0 | Highly Soluble / Miscible | As o-tolyl acetate is itself an ester, the principle of "like dissolves like" strongly applies. The intermolecular forces are very similar. |

| Ethers (Aprotic, Moderately Polar) | Diethyl Ether, Tetrahydrofuran (THF) | 4.3, 7.5 | Highly Soluble / Miscible | Ethers are good solvents for moderately polar compounds. They can engage in dipole-dipole interactions with o-tolyl acetate. |

| Aromatic Hydrocarbons (Aprotic, Nonpolar) | Toluene, Benzene | 2.4, 2.3 | Highly Soluble / Miscible | The aromatic ring of o-tolyl acetate allows for favorable π-π stacking and van der Waals interactions with aromatic solvents. |

| Chlorinated Solvents (Aprotic, Polar) | Dichloromethane (DCM), Chloroform | 9.1, 4.8 | Highly Soluble / Miscible | These solvents are polar enough to interact favorably with the ester group of o-tolyl acetate. |

| Aliphatic Hydrocarbons (Aprotic, Nonpolar) | Hexane, Heptane | 1.9, 1.9 | Soluble | While the polarity mismatch is greater, the nonpolar character of the tolyl group and the alkyl chain of the acetate allow for sufficient van der Waals interactions to confer solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard.[7] This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.

Principle

An excess amount of the solute (o-tolyl acetate) is added to the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solvent is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

o-Tolyl acetate (high purity)

-

Solvents of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Step-by-Step Protocol

-

Preparation: a. Accurately weigh an excess amount of o-tolyl acetate into a glass vial. An excess is visually confirmed by the presence of undissolved solute at the end of the experiment. b. Add a known volume of the desired solvent to the vial. c. Securely cap the vial.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker. b. Agitate the vials at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Sample Preparation: a. After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solute settle. b. To separate the saturated solution from the undissolved solute, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

Quantification: a. Prepare a series of standard solutions of o-tolyl acetate of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., UV-Vis, HPLC, or GC). c. Construct a calibration curve from the standard solutions and determine the concentration of o-tolyl acetate in the saturated sample.

-

Data Reporting: a. The solubility is reported as the mean of at least three replicate experiments, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.

Visualizing Solubility Concepts and Workflows

Logical Framework for Solubility Prediction

Caption: Factors influencing the solubility of o-tolyl acetate.

Experimental Workflow for the Shake-Flask Method

Caption: Step-by-step workflow for solubility determination.

References

- RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6. (2019). Food and Chemical Toxicology, 134, 111002.

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Retrieved from [Link]

-

Hydrogen Bonding Interactions and Solubility. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Analytical Chemistry. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

-

Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 24, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

-

Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 24, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, March 15). YouTube. Retrieved from [Link]

-

O-Tolyl acetate | CAS#:533-18-6. (n.d.). Chemsrc. Retrieved January 24, 2026, from [Link]

-

Identification of Unknowns (Experiment). (2020). Chemistry LibreTexts. Retrieved from [Link]

-

How to Calculate Solubility Using Titration. (2023, March 7). YouTube. Retrieved from [Link]

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(4), 735-743.

- Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. (1993). Journal of Pharmaceutical Sciences, 82(7), 744-747.

-

Toluene acetate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- Isolation and Characterization of Acetone-Insoluble Substances in Cellulose Acetate Prepared by an Acetic Acid Acetylation Process. (2012). Journal of Wood Chemistry and Technology, 32(3), 213-225.

-

Physical properties of some common organic solvents. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Solubility of Polyethylene in n-Hexane and Cyclohexane: Experimental Determination and Comparison with Solid–Liquid Equilibria-Based Predictions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Ethyl acetate. (2020).

-

o-Cresyl acetate. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

p-Tolyl acetate. (n.d.). SpectraBase. Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]

- 7. guidechem.com [guidechem.com]

o-Tolyl acetate chemical structure and IUPAC name

An In-Depth Technical Guide to o-Tolyl Acetate (2-Methylphenyl Acetate)

Executive Summary

o-Tolyl acetate, systematically known as 2-methylphenyl acetate, is an aromatic ester of significant interest across various scientific disciplines. While widely recognized for its organoleptic properties as a flavoring and fragrance agent, its utility extends into the realms of chemical synthesis and proteomics research.[1][2][3] For researchers, scientists, and professionals in drug development, o-tolyl acetate serves as a versatile building block and a valuable intermediate in the synthesis of more complex molecular architectures.[4][5] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and critical safety information, grounded in authoritative references to ensure scientific integrity.

Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. o-Tolyl acetate is characterized by an acetate group attached to the aromatic ring of a toluene molecule at the ortho (position 2) position.

Chemical Structure

The structure consists of a benzene ring substituted with a methyl group and an acetate ester group at adjacent carbon atoms.

Molecular Formula: C₉H₁₀O₂[1][2]

Canonical SMILES: CC1=CC=CC=C1OC(=O)C[2][6]

InChI Key: AMZORBZSQRUXNC-UHFFFAOYSA-N[2]

IUPAC Name and Synonyms

The systematic name for this compound is 2-methylphenyl acetate . However, it is frequently referred to by several common and historical names in literature and commercial listings.

| Nomenclature Type | Name |

| IUPAC Name | 2-methylphenyl acetate[2][7] |

| Common Synonyms | o-Cresyl acetate, Acetic acid o-tolyl ester, o-Acetoxytoluene, Acetic acid o-cresyl ester[1][2][4][8] |

Key Identifiers

| Identifier | Value |

| CAS Number | 533-18-6[1][2][9] |

| Molecular Weight | 150.18 g/mol [1][4][7] |

| PubChem CID | 10778[2][7] |

| FEMA Number | 3072[2][3] |

Physicochemical Properties

The physical and chemical properties of o-tolyl acetate dictate its handling, application, and purification procedures. It is a combustible liquid with a characteristic odor profile.[2][3]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][4][7] |

| Odor | Powerful, fruity, medicinal; becomes sweet and floral on dilution | [2][3] |

| Boiling Point | 207-208 °C at 760 mmHg | [4][7][9] |

| Flash Point | 84 °C | [4][9] |

| Density | ~1.05 g/cm³ at 20-25 °C | [4][9] |

| Refractive Index | ~1.500 at 20 °C | [3][4] |

| Water Solubility | Insoluble to very slightly soluble (1.1 g/L at 25 °C) | [2][3][4] |

| Organic Solvent Solubility | Soluble in alcohol, oils, and other organic solvents | [2][3] |

Synthesis and Mechanism

The most common and efficient synthesis of o-tolyl acetate is achieved through the O-acylation of o-cresol.[10] This reaction, a variant of Fischer esterification, involves the nucleophilic attack of the phenolic hydroxyl group on an activated acetylating agent.

Principle of Synthesis

The synthesis relies on the reaction between o-cresol (2-methylphenol) and an acetylating agent such as acetyl chloride or acetic anhydride. The causality behind this choice is the high reactivity of the acetylating agent's carbonyl carbon, which is highly electrophilic. In the case of using acetyl chloride with an acid catalyst, the acid protonates the carbonyl oxygen, further increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the lone pair of electrons on the hydroxyl oxygen of o-cresol. A subsequent deprotonation and loss of a leaving group (e.g., HCl) yields the final ester product. This method is favored for its high yield and straightforward procedure.

Experimental Protocol: Synthesis via Acetylation of o-Cresol

This protocol describes a robust, lab-scale synthesis adapted from general procedures for phenolic O-acylation.[10] It is a self-validating system where successful synthesis can be confirmed by the physical properties of the product and spectroscopic analysis.

Reagents & Equipment:

-

o-Cresol (95-48-7)

-

Acetyl chloride (75-36-5)

-

Trifluoromethanesulfonic acid (TfOH) in acetonitrile (1% solution) or another suitable catalyst/base system

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottomed flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask, dissolve o-cresol (e.g., 0.1 mol) in an appropriate solvent like 1% TfOH in acetonitrile (50 mL) at room temperature with continuous stirring.[10]

-

Addition of Acetylating Agent: Slowly add acetyl chloride (e.g., 0.12 mol, 1.2 equivalents) to the solution. The slight excess of acetyl chloride ensures the complete conversion of the starting phenol. The reaction is often exothermic; maintain the temperature at room temperature using a water bath if necessary.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the o-cresol spot.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water (100 mL) and ethyl acetate (100 mL).[10] This step serves two purposes: it quenches the reaction and separates the organic product from water-soluble byproducts.

-

Workup - Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with saturated NaCl solution (brine) to remove residual water.[10]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.[10]

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure o-tolyl acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of o-tolyl acetate.

Spectroscopic and Analytical Characterization

Confirmation of the synthesized product's identity and purity is paramount. Standard spectroscopic methods provide an unambiguous structural fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include a singlet for the acetyl methyl protons (CH₃) around 2.3 ppm, a singlet for the aromatic methyl protons around 2.2 ppm, and a complex multiplet pattern for the four aromatic protons between 7.0 and 7.3 ppm.[11]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z = 150, corresponding to the molecular weight of the compound. A prominent fragment ion is often observed at m/z = 108, resulting from the loss of a ketene molecule (CH₂=C=O).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorptions include a strong C=O stretching band for the ester at approximately 1760-1770 cm⁻¹ and C-O stretching bands in the 1100-1300 cm⁻¹ region.

Applications in Research and Development

While its primary commercial use is as a flavoring agent in food products like butter, cherry, and fruit compositions, its utility for scientists lies in its chemical reactivity and structure.[3][7]

-

Pharmaceutical Intermediate: As a functionalized aromatic compound, o-tolyl acetate serves as a precursor or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] Its ester group can be hydrolyzed to regenerate the phenolic hydroxyl group for further functionalization, or the aromatic ring can be subjected to further substitution reactions.

-

Chemical Building Block: In organic synthesis, it is classified as a versatile building block.[4] It can be used in cross-coupling reactions or as a starting material for creating substituted biaryl compounds and other complex scaffolds.

-

Proteomics Research: It is listed as a biochemical for proteomics research, suggesting its potential use in derivatization or as a standard in analytical studies.[1]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. o-Tolyl acetate is classified as a combustible liquid.

-

GHS Classification: Flammable liquids, Category 4 (H227: Combustible liquid).

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature, away from direct sunlight.[4]

-

Fire-fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

References

-

LookChem. O-TOLYL ACETATE 533-18-6 wiki. [Link]

-

Chemsrc. O-Tolyl acetate | CAS#:533-18-6. [Link]

-

PubChemLite. O-tolyl acetate (C9H10O2). [Link]

-

PubChem - NIH. o-Cresyl acetate | C9H10O2 | CID 10778. [Link]

-

Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... [Link]

-

JPharmachem. Safety Data Sheet - m-Tolyl acetate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. O-TOLYL ACETATE | 533-18-6 [chemicalbook.com]

- 4. o-Tolyl Acetate | 533-18-6 | TCI AMERICA [tcichemicals.com]

- 5. jpharmachem.com [jpharmachem.com]

- 6. PubChemLite - O-tolyl acetate (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 7. o-Cresyl acetate | C9H10O2 | CID 10778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. O-Tolyl acetate | CAS#:533-18-6 | Chemsrc [chemsrc.com]

- 10. P-TOLYL ACETATE synthesis - chemicalbook [chemicalbook.com]

- 11. O-TOLYL ACETATE(533-18-6) 1H NMR spectrum [chemicalbook.com]

o-Tolyl acetate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of o-Tolyl Acetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolyl acetate, a compound with applications in the flavor and fragrance industry, presents a complex toxicological profile that warrants a detailed mechanistic investigation. While not a classical organophosphate, its structural similarity to components of neurotoxic agents such as tri-ortho-cresyl phosphate (TOCP) suggests a potential for neurological effects. This guide delineates a proposed mechanism of action for o-tolyl acetate, moving beyond simple analogy to a multi-faceted model based on its metabolic fate. We posit that the biological activity of o-tolyl acetate is not intrinsic to the parent molecule but is a consequence of its hydrolysis into o-cresol and acetic acid. This guide will explore the independent and potentially synergistic roles of these metabolites in cellular dysfunction. The proposed mechanism integrates protein adduction by reactive o-cresol metabolites and the modulation of cellular signaling and metabolism by acetate. This comprehensive analysis provides a foundational framework for future research and risk assessment of o-tolyl acetate and related compounds.

The Metabolic Cleavage of o-Tolyl Acetate: A Gateway to Bioactivity

The initial and critical step in the biological action of o-tolyl acetate is its enzymatic hydrolysis. As an ester, it is readily cleaved by various esterases present in the body, particularly in the liver, to yield its constituent alcohol, o-cresol, and acetic acid. This metabolic activation is the lynchpin of its toxicity, as the parent compound is relatively inert.

This initial biotransformation is crucial because it releases two biologically active molecules, each with its own distinct toxicological and metabolic profile. The subsequent sections will delve into the individual mechanisms of action of o-cresol and acetate.

The Dual-Pronged Assault: Mechanisms of the Metabolites

o-Cresol: The Agent of Cellular Damage via Protein Adduction

Upon its release, o-cresol undergoes further metabolism, primarily through oxidation by cytochrome P450 enzymes. This process can generate reactive intermediates, such as quinone methides, which are electrophilic and capable of forming covalent adducts with cellular macromolecules, particularly proteins.[1][2]

The formation of protein adducts can have several detrimental consequences:

-

Enzyme Inhibition: Adduction at the active site of an enzyme can lead to its irreversible inhibition.

-

Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, impairing its function.

-

Induction of Cellular Stress and Immune Responses: The presence of adducted proteins can trigger cellular stress pathways and may be recognized by the immune system, leading to inflammation.[3]

While the toxicity of o-cresol is considered less potent than its para-isomer, the fundamental mechanism of bioactivation to a protein-binding species is likely conserved.[2] The primary toxicological impact of the o-cresol moiety of o-tolyl acetate is therefore proposed to be direct cellular damage mediated by the formation of protein adducts.

Acetate: The Modulator of Metabolism and Gene Expression

The second product of o-tolyl acetate hydrolysis, acetic acid, is a key metabolite that feeds directly into central carbon metabolism. Exogenous acetate is readily converted to acetyl-CoA by acetyl-CoA synthetase.[4] This increase in the cellular pool of acetyl-CoA has two major downstream consequences:

-

Metabolic Alterations: Acetyl-CoA is a central hub in metabolism, serving as the entry point into the tricarboxylic acid (TCA) cycle for energy production and as a precursor for fatty acid synthesis.

-

Epigenetic Modifications: Acetyl-CoA is the sole acetyl group donor for the acetylation of proteins, including histones. Increased availability of nuclear acetyl-CoA can lead to hyperacetylation of histones by histone acetyltransferases (HATs).[5] Histone hyperacetylation is generally associated with a more open chromatin structure and increased gene transcription.

Therefore, the acetate derived from o-tolyl acetate has the potential to alter the metabolic state of the cell and to induce widespread changes in gene expression through epigenetic mechanisms.[6] This can lead to a variety of cellular responses, including modulation of inflammation and changes in cell fate.[4]

The Question of Neuropathy Target Esterase (NTE) Inhibition

Given the structural relationship between o-cresol and the neurotoxic components of TOCP, it is prudent to consider the potential for o-tolyl acetate or its metabolites to interact with Neuropathy Target Esterase (NTE). NTE is a serine hydrolase, and its inhibition by certain organophosphorus compounds is the initiating event in Organophosphate-Induced Delayed Neuropathy (OPIDN).[7]

While o-tolyl acetate is not an organophosphate and is unlikely to cause the characteristic "aging" of the inhibited NTE that is considered crucial for OPIDN, the possibility of direct, albeit weaker, inhibition of NTE by o-tolyl acetate or o-cresol cannot be entirely dismissed.[8] Such an interaction could contribute to neurotoxic effects, particularly in scenarios of chronic or high-dose exposure. This remains a key area for experimental investigation.

A Unified Mechanism of Action

The overall biological effect of o-tolyl acetate is likely a composite of the actions of its metabolites. We propose a unified mechanism where the hydrolysis of o-tolyl acetate initiates two parallel pathways of cellular disruption:

-

A Direct Cytotoxic Pathway: Driven by the bioactivation of o-cresol to a reactive intermediate that forms protein adducts, leading to cellular damage and dysfunction.

-

A Signaling and Metabolic Modulatory Pathway: Mediated by the influx of acetate, which alters the metabolic state of the cell and modulates gene expression through changes in histone acetylation.

The interplay between these two pathways could lead to a complex and potentially synergistic toxicological outcome.

Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a framework for investigating the key aspects of o-tolyl acetate's biological activity.

Protocol for In Vitro Metabolism of o-Tolyl Acetate

Objective: To confirm the hydrolysis of o-tolyl acetate to o-cresol and to determine the kinetics of this reaction in a biologically relevant system.

Methodology:

-

Prepare Liver Microsomes: Isolate liver microsomes from a relevant species (e.g., rat, human) using standard differential centrifugation methods.

-

Incubation: Incubate o-tolyl acetate at various concentrations with the liver microsomes in a buffered solution containing an NADPH-generating system.

-

Time-Course Analysis: At various time points, quench the reaction by adding a solvent such as acetonitrile.

-

Quantification: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the disappearance of o-tolyl acetate and the appearance of o-cresol.

-

Data Analysis: Determine the kinetic parameters (e.g., Km, Vmax) of the hydrolysis reaction.

Protocol for Detection of o-Cresol-Protein Adducts

Objective: To identify and characterize covalent adducts formed between o-cresol metabolites and cellular proteins.

Methodology:

-

Cell Culture Exposure: Treat a relevant cell line (e.g., HepG2 human liver cells) with o-tolyl acetate or o-cresol.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Proteolysis: Digest the protein extract with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

-

Data Analysis: Use specialized software to search the MS/MS data for peptides with mass shifts corresponding to the addition of an o-cresol metabolite.[3] Fragment ion spectra will be used to confirm the identity of the adducted peptide and to localize the site of modification.

Protocol for Assessing Histone Acetylation

Objective: To determine if exposure to o-tolyl acetate leads to changes in global histone acetylation.

Methodology:

-

Cell Culture Exposure: Treat a relevant cell line with o-tolyl acetate for various durations.

-

Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.

-

Western Blotting: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4).

-

Quantification: Use densitometry to quantify the changes in histone acetylation relative to a loading control (e.g., total H3).

Protocol for In Vitro NTE Inhibition Assay

Objective: To screen o-tolyl acetate and o-cresol for their ability to inhibit NTE activity.

Methodology:

-

NTE Source: Prepare a brain homogenate from a suitable species (e.g., hen, rat) as a source of NTE.

-

Inhibition Assay: Pre-incubate the brain homogenate with a range of concentrations of o-tolyl acetate and o-cresol.

-

Enzymatic Reaction: Initiate the NTE activity assay by adding a suitable substrate (e.g., phenyl valerate) in the presence of a selective inhibitor of other esterases.

-

Measurement: Measure the product of the enzymatic reaction (e.g., phenol) using a colorimetric or fluorometric method.

-

Data Analysis: Calculate the percentage of NTE inhibition for each concentration of the test compounds and determine the IC50 values.[9]

Quantitative Data Summary

The following table summarizes the expected quantitative data from the proposed experimental protocols, which would be crucial for a comprehensive assessment of the mechanism of action of o-tolyl acetate.

| Parameter | Experimental Approach | Expected Outcome | Significance |

| Metabolic Rate | In vitro metabolism with liver microsomes | Km and Vmax for o-tolyl acetate hydrolysis | Determines the efficiency of bioactivation. |

| Protein Adduct Levels | LC-MS/MS analysis of protein digests | Identification and quantification of specific adducts | Provides a biomarker of exposure and target engagement. |

| Histone Acetylation | Western blot analysis of histone extracts | Fold-change in acetylation levels | Indicates modulation of epigenetic state. |

| NTE Inhibition | In vitro NTE activity assay | IC50 value | Assesses the potential for direct neurotoxicity. |

Conclusion

The mechanism of action of o-tolyl acetate in biological systems is proposed to be a complex interplay of the toxicological effects of its primary metabolites, o-cresol and acetic acid. This guide puts forth a scientifically grounded framework that moves beyond simplistic structural alerts to a nuanced, metabolism-centric model. The core tenets of this model are the direct cellular damage initiated by the bioactivation of o-cresol to a protein-adducting species, and the concurrent modulation of cellular metabolism and gene expression by the released acetate. While the potential for direct interaction with neurotoxic targets such as NTE warrants investigation, the dual-pathway mechanism presented here provides a comprehensive and testable hypothesis for the biological activity of o-tolyl acetate. The experimental protocols detailed herein offer a clear path forward for validating this proposed mechanism and for building a robust risk assessment profile for this compound.

References

- Chan CP, et al. (2005) Toxicology 208(1): 95-104.

-

o-Cresol - Wikipedia. [Link]

-

Severe ARDS Complicating an Acute Intentional Cresol Poisoning - PMC. [Link]

-

DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). [Link]

-

Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC. [Link]

-

The Short-Chain Fatty Acid Acetate in Body Weight Control and Insulin Sensitivity - PMC. [Link]

-

Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC. [Link]

-

Cresol - Wikipedia. [Link]

-

Genes, enzymes, and regulation of para-cresol metabolism in Geobacter metallireducens - PubMed. [Link]

-

Platinum-based drugs and proteins: reactivity and relevance to DNA adduct formation - PubMed. [Link]

-

Neuropathy target esterase - Wikipedia. [Link]

-

Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC. [Link]

-

Mechanism for protein-adduct formation with amino acid nucleophiles... - ResearchGate. [Link]

-

Cresol isomers: comparison of toxic potency in rat liver slices - PubMed. [Link]

-

Acetate supplementation produces antidepressant-like effect via enhanced histone acetylation | Request PDF - ResearchGate. [Link]

-

Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a reactive inte - UC Berkeley Superfund Research Program. [Link]

-

The distribution and relative hydrolysis of tocopheryl acetate in the different matrices coexisting in the lumen of the small intestine during digestion could explain its low bioavailability - PubMed. [Link]

-

Computational Modeling Study of the Binding of Aging and Non-Aging Inhibitors with Neuropathy Target Esterase - Semantic Scholar. [Link]

-

Interactions Between Neuropathy Target Esterase and Its Inhibitors and the Development of Polyneuropathy - PubMed. [Link]

-

Protein adduct biomarkers: state of the art - PubMed. [Link]

-

Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC. [Link]

-

Acetylcholinesterase and Neuropathy Target Esterase Inhibitions in Neuroblastoma Cells to Distinguish Organophosphorus Compounds. [Link]

-

Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System - MDPI. [Link]

Sources

- 1. Severe ARDS Complicating an Acute Intentional Cresol Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous acetate attenuates inflammatory responses through HIF-1α-dependent glycolysis regulation in macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between neuropathy target esterase and its inhibitors and the development of polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Safe Handling of o-Tolyl Acetate

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for o-Tolyl acetate (CAS RN 533-18-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks and mitigation strategies associated with this compound. Our approach is grounded in the principle that true laboratory safety is achieved not by rote memorization, but by a thorough appreciation of a substance's chemical character and potential hazards.

Section 1: Core Hazard Profile and Risk Assessment

A nuanced understanding of o-Tolyl acetate's properties is the foundation of its safe handling. While its formal hazard classification is limited, the conspicuous absence of comprehensive toxicological data demands a cautious and proactive safety posture.

GHS Classification: The Known Hazard

Under the Globally Harmonized System (GHS), o-Tolyl acetate is classified as a Category 4 Flammable Liquid, warranting the signal word "Warning".[1][2] The primary hazard statement is H227: Combustible liquid.[2][3] This classification is a direct consequence of its flash point, which is the lowest temperature at which the liquid can produce enough vapor to form an ignitable mixture with air.

The causal link here is critical: o-Tolyl acetate is not flammable at ambient temperatures in the same way as acetone or ether. However, when heated to or above its flash point, it releases vapors that can be ignited by a nearby spark, open flame, or hot surface.[1][2][4]

The "Unknown Hazard" Principle: A Call for Elevated Caution

A defining feature of o-Tolyl acetate's safety profile is the significant lack of available toxicological data. Safety Data Sheets repeatedly state "No data available" for critical endpoints such as acute toxicity, skin corrosion/irritation, carcinogenicity, and reproductive toxicity.[1]

Expert Insight: In the fields of chemical research and drug development, an absence of data is not an indication of safety. It is a critical data gap that necessitates the application of the "unknown hazard" principle. This principle dictates that the substance should be handled as if it possesses unknown toxicities, requiring the consistent use of robust engineering controls and a comprehensive personal protective equipment (PPE) regimen to prevent all routes of exposure—inhalation, dermal contact, and ingestion.

Physicochemical Properties and Their Safety Implications

Understanding the physical properties of o-Tolyl acetate is essential for anticipating its behavior in a laboratory setting. This data provides the "why" behind specific handling and storage protocols.

| Property | Value | Safety & Handling Implication |

| Appearance | Colorless Liquid[1][3][5] | Standard liquid handling protocols apply. The lack of color means spills may be difficult to see on some surfaces. |

| Flash Point | 84 °C (Calculated)[1] | Combustible. Vapors can form an ignitable mixture with air above this temperature. Crucially, all heating operations (e.g., reflux, distillation) must be conducted with extreme care, away from ignition sources. |

| Boiling Point | ~208 °C[1] | The high boiling point means it is not highly volatile at room temperature, reducing inhalation risk during ambient transfers. However, heating will significantly increase vapor pressure. |

| Water Solubility | Insoluble[1][5] | Spills will not be diluted by water; they will spread. Do not use water to clean up neat spills, as it can enlarge the contaminated area. It is soluble in organic solvents.[5] |

| Relative Density | ~1.05[1] | It is slightly denser than water. In the event of a spill into an aqueous waste stream, it will sink, potentially complicating cleanup. |

| Incompatibilities | Oxidizing agents[1][6] | Must be stored separately from strong oxidizers (e.g., nitrates, perchlorates, peroxides) to prevent potentially vigorous or explosive reactions. |

Section 2: Engineering Controls & PPE: A Multi-Layered Defense System

The safe handling of any chemical, particularly one with unknown toxicological properties, relies on the "Hierarchy of Controls." This framework prioritizes the most effective measures for risk reduction. For o-Tolyl acetate, this means a primary reliance on engineering controls, supplemented by mandatory PPE.

Mandatory Engineering Controls

The first line of defense is to physically separate the researcher from the chemical hazard.

-

Chemical Fume Hood: All work involving open containers of o-Tolyl acetate must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides local exhaust ventilation to capture and remove vapors, preventing inhalation exposure.[1][6]

-

Safety Infrastructure: Laboratories must be equipped with an easily accessible and fully functional safety shower and eyewash station.[1][7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the user and the chemical. Its use is mandatory, even when working within a fume hood. The following workflow ensures a self-validating system for PPE selection.

Caption: PPE Selection Workflow for o-Tolyl Acetate.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols minimizes the risk of exposure and accidents.

General Handling Protocol

-

Preparation: Don all required PPE as determined by the workflow above. Ensure the fume hood is operational and the work area is clear of clutter and ignition sources.

-

Chemical Transfer: Dispense the required amount of o-Tolyl acetate slowly and carefully to avoid splashing. Keep containers closed when not in use.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle, sand bath, or oil bath connected to a temperature controller. Never heat o-Tolyl acetate with an open flame. [1] Ensure the apparatus is properly secured.

-

Post-Handling: After completing the task, tightly close the primary container. Wipe down the work surface with an appropriate solvent.

-

Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][6]

Storage Requirements

Proper storage is crucial for preventing degradation and ensuring safety.

-

Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[1][2][6]

-

Container: Keep the container tightly closed to prevent vapor escape.[1][6]

-

Ignition Sources: Store away from heat, sparks, open flames, and other potential ignition sources.[1][6]

-

Segregation: Store separately from incompatible materials, especially strong oxidizing agents.[1][6]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek prompt medical attention if irritation persists.[1] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation or a rash develops.[1] |

| Inhalation | Move the affected person to fresh air at once. Keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. [6] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |

Accidental Release (Spill) Response

A systematic response is required to safely manage a spill.

Caption: Logical Flow for o-Tolyl Acetate Spill Response.

Fire Response

-

In case of a fire involving o-Tolyl acetate, use dry powder, foam, water spray, or carbon dioxide (CO2) extinguishers.[1][6]

-

Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6]

Section 5: Waste Disposal

All waste containing o-Tolyl acetate, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Collect waste in properly labeled, sealed containers.

-

Disposal must be conducted in strict accordance with all local, state, and federal regulations.[1]

-

Always use a licensed and certified hazardous waste disposal company.[1]

Conclusion

The safe handling of o-Tolyl acetate is predicated on a respect for both its known combustible nature and its unknown toxicological profile. By implementing robust engineering controls, adhering to a strict PPE protocol, following established SOPs, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The principles outlined in this guide—understanding causality, verifying procedures, and maintaining a cautious approach in the face of incomplete data—are the cornerstones of a strong laboratory safety culture.

References

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - M-Tolyl Acetate. Cole-Parmer. [Link]

-

Cole-Parmer. (2006, April 26). Material Safety Data Sheet - o-Tolyl isothiocyanate, 99%. Cole-Parmer. [Link]

-

JPharmachem. (n.d.). Safety Data Sheet m-Tolyl acetate. JPharmachem. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. o-Tolyl Acetate | 533-18-6 | TCI AMERICA [tcichemicals.com]

- 4. Octyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. guidechem.com [guidechem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Unlocking the Potential of o-Tolyl Acetate: A Technical Guide for Novel Research Pathways

Introduction: Beyond a Flavor Note - Reimagining o-Tolyl Acetate

o-Tolyl acetate (2-methylphenyl acetate), a colorless liquid with the CAS number 533-18-6, has traditionally been confined to the realm of flavor and fragrance, prized for its sweet, fruity, and medicinal aroma.[1] However, a deeper analysis of its chemical structure—an accessible aromatic ring activated by an electron-donating methyl group and featuring a modifiable ester functionality—reveals a versatile scaffold ripe for exploration in advanced chemical synthesis. This guide moves beyond its established applications to present a forward-looking perspective on o-Tolyl acetate as a valuable and underexplored building block for researchers in drug discovery, agrochemicals, and materials science. We will explore scientifically grounded, potential research avenues, complete with actionable experimental designs, to unlock the latent potential of this readily available chemical entity.

Core Physicochemical Properties of o-Tolyl Acetate

A foundational understanding of o-Tolyl acetate's properties is essential for designing novel synthetic transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 208 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1] |

| Purity (Typical) | >98.0% (GC) | [2] |

Part 1: Medicinal Chemistry & Drug Development - A New Pharmaceutical Intermediate

The true potential of o-Tolyl acetate lies in its utility as a precursor to high-value pharmaceutical intermediates. Its parent compound, o-cresol, is already a known precursor for various pharmaceuticals, including the muscle relaxant mephenesin and the intermediate o-cresotinic acid.[3] This precedent strongly supports the exploration of o-Tolyl acetate in medicinal chemistry.

The Fries Rearrangement: A Gateway to Bioactive Phenolic Ketones

The Fries rearrangement of aryl esters is a powerful reaction for the synthesis of hydroxyaryl ketones.[4] In the case of o-Tolyl acetate, this reaction provides a direct route to 2-hydroxy-3-methylacetophenone and 4-hydroxy-3-methylacetophenone, which are valuable precursors to a diverse range of biologically active molecules, including chalcones, flavonoids, and coumarins.[5][6] These resulting scaffolds are known to possess anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[7][8]

The regioselectivity of the Fries rearrangement can often be controlled by reaction temperature, with lower temperatures favoring the ortho product and higher temperatures favoring the para product.[9]

Proposed Research Workflow: Fries Rearrangement of o-Tolyl Acetate

Caption: Proposed workflow for the Fries rearrangement of o-Tolyl acetate.

Experimental Protocol: Lewis Acid-Catalyzed Fries Rearrangement

-

Rationale: Aluminum chloride (AlCl₃) is a classic and effective Lewis acid for promoting the Fries rearrangement, forming a complex with the ester to facilitate acyl group migration.[10]

-

Procedure:

-

To a stirred solution of o-Tolyl acetate (1 equivalent) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature to control regioselectivity (e.g., 25-60 °C for the para product, potentially higher for the ortho product).[9][10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting hydroxyacetophenone isomers by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity